molecular formula C20H26N2O6 B1469539 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid CAS No. 1251011-09-2

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No. B1469539
CAS RN: 1251011-09-2
M. Wt: 390.4 g/mol
InChI Key: JEJZCYLNCZVMPL-UHFFFAOYSA-N
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Description

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C20H26N2O6 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry

Spirocyclic compounds similar to the one have been studied for their supramolecular arrangements. For instance, cyclohexane-5-spirohydantoin derivatives, which share a spirocyclic core with the subject compound, have been analyzed for their molecular and crystal structures. These studies revealed that the substituents on the cyclohexane ring play a crucial role in the formation of supramolecular arrangements, with the presence of hydrogen bond rings being a significant structural feature (Graus et al., 2010).

Organic Synthesis

In the realm of organic synthesis, the versatility of spirocyclic compounds as building blocks for the synthesis of complex molecules has been demonstrated. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound structurally related to the chemical , has been shown to be highly reactive in Michael additions and Diels–Alder reactions, leading to the synthesis of new cyclopropyl-containing amino acids (Limbach et al., 2009). Another study highlighted the cycloaddition reactions of Schiff bases with ketenes generated by pyrolysis, yielding spiro compounds with β-lactam and 1,3-dioxolan-4-one structures (Tsuno et al., 2006).

Conformational Analysis

Spirolactams, which are conformationally restricted pseudopeptides, have been synthesized from spirocyclic precursors similar to the target compound. These spirolactams serve as surrogates for dipeptides in peptide synthesis, demonstrating the utility of spirocyclic compounds in mimicking biologically relevant structures. The conformational analyses of these compounds provided insights into their potential as gamma-turn and type II beta-turn mimetics (Fernandez et al., 2002).

Catalysis and Inhibition

Research has also explored the catalytic applications of spirocyclic compounds, including their role in the oxidation of alcohols to carbonyl compounds using molecular oxygen (Iwahama et al., 2000). Additionally, spirocyclopropane derivatives, related to the spirocyclic framework, have been investigated for their corrosion inhibition properties, showcasing the potential of these compounds in material science (Chafiq et al., 2020).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-12-20(13-22)11-21(9-15(20)16(23)24)17(25)27-10-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJZCYLNCZVMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 3
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 4
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

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